molecular formula C22H20O3 B1267272 1-[3,4-Bis(phenylmethoxy)phenyl]ethanone CAS No. 27628-06-4

1-[3,4-Bis(phenylmethoxy)phenyl]ethanone

Cat. No.: B1267272
CAS No.: 27628-06-4
M. Wt: 332.4 g/mol
InChI Key: LOSAYZQTPQUBLS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSAYZQTPQUBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309242
Record name 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27628-06-4
Record name NSC211430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3,4-Bis(phenylmethoxy)phenyl]ethanone can be synthesized through several methods. One common route involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-bis(benzyloxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Bis(phenylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 1-[3,4-Bis(phenylmethoxy)phenyl]ethanone serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and specialty chemicals. The compound can undergo various chemical reactions such as oxidation to form carboxylic acids and reduction to yield alcohols .

Reaction Type Products
OxidationCarboxylic acids, quinones
ReductionAlcohols
SubstitutionVarious substituted derivatives

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and its ability to inhibit cancer cell proliferation. For instance, in vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of cancer cells .

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety. Its mechanism involves interaction with adrenergic receptors, which play a crucial role in neurotransmission. Ongoing research aims to elucidate its pharmacokinetics and therapeutic efficacy.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Properties
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its prospective use in cancer therapy.

Industrial Applications

In industry, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in cosmetics and polymer formulations where stability and performance are critical .

Mechanism of Action

The mechanism of action of 1-[3,4-Bis(phenylmethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[3,4-Bis(phenylmethoxy)phenyl]ethanone
  • CAS Number : 27628-05-3 (bromo derivative), 141818-69-1 (nitro-substituted analog) .
  • Molecular Formula : C₂₂H₂₀O₃ (base structure) .
  • Molecular Weight : 332.40 g/mol .
  • Key Properties : LogP = 4.76 (indicative of high lipophilicity) ; melting point range 111–124°C depending on substituents .

Comparative Analysis with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties Bioactivity
This compound 27628-05-3 3,4-bis(benzyloxy) C₂₂H₂₀O₃ 332.40 LogP 4.76, m.p. 111–124°C Pharmaceutical intermediate
1-[3,4-Bis(4-nitrophenylmethoxy)phenyl]ethanone 141818-69-1 3,4-bis(4-nitrobenzyloxy) C₂₂H₁₈N₂O₇ 422.39 Higher LogP (~5.2), enhanced electron-withdrawing effects Antiviral/antifungal potential
1-[4-(Benzyloxy)-3-nitrophenyl]ethanone 14347-05-8 4-benzyloxy, 3-nitro C₁₅H₁₃NO₄ 271.27 Nitro group enhances reactivity Synthetic intermediate in dyes
1-[3,5-Bis(phenylmethoxy)phenyl]ethanone 28924-21-2 3,5-bis(benzyloxy) C₂₂H₂₀O₃ 332.40 Symmetric substitution, m.p. 123–124°C HPLC analysis standard
1-(3-Methoxyphenyl)ethanone 68844-77-9 3-methoxy C₉H₁₀O₂ 150.18 Lower LogP (~2.1), higher solubility Anti-inflammatory derivatives

Functional Group Impact on Bioactivity

  • Methoxy vs. Benzyloxy Groups: Methoxy derivatives (e.g., 1-(3-methoxyphenyl)ethanone) exhibit higher aqueous solubility (LogP ~2.1) and anti-inflammatory activity (e.g., derivative A1: 75% carrageenan-induced edema inhibition) . Benzyloxy groups (e.g., 3,4-bis(phenylmethoxy)) increase lipophilicity (LogP ~4.76), enhancing membrane permeability but reducing solubility .
  • Brominated Derivatives: Bromination at the ethanone position (e.g., 2-bromo-1-[3,4-bis(phenylmethoxy)phenyl]ethanone) is critical for synthesizing β₂-agonists like Terbutaline .

Spectroscopic and Chromatographic Comparisons

  • HPLC Analysis: this compound and its 3,5-isomer are separable using Newcrom R1 reverse-phase columns, with retention times influenced by substitution patterns .
  • 1H NMR Signatures :
    • Aromatic protons in 3,4-bis(benzyloxy) derivatives resonate at δ 6.8–7.5 ppm, while methoxy singlets appear at δ 3.8–4.0 ppm .

Biological Activity

1-[3,4-Bis(phenylmethoxy)phenyl]ethanone, with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a ketoethylenic moiety and is classified as a chalcone derivative. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of this compound contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Chalcone derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microbial strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer studies. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types, including breast and colon cancers. The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

In a study conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 25 µM. The study reported that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the phenyl groups have shown improved efficacy against resistant microbial strains and enhanced anticancer properties.

Table 2: Summary of Recent Research Findings

StudyFocus AreaKey Findings
Antimicrobial EfficacySignificant inhibition against resistant strains
Anticancer ActivityInduction of apoptosis in breast cancer cells
Structure-Activity RelationshipIdentification of key structural features for activity

Q & A

Q. What are the common synthetic routes for 1-[3,4-Bis(phenylmethoxy)phenyl]ethanone?

The compound is typically synthesized via Friedel-Crafts acylation using 3,4-bis(benzyloxy)benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include:

  • Zn-Hg amalgam reduction : Reacting 1-(3,4-bis(benzyloxy)phenyl)-2-(isopropylamino)ethanone hydrochloride with Zn-Hg in methanol, catalyzed by formic acid .
  • Multi-step functionalization : Introducing methoxy groups via nucleophilic substitution followed by benzylation . Key considerations: Monitor reaction temperature (typically 0–5°C for Friedel-Crafts) and catalyst stoichiometry to avoid over-acylation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (δ 6.4–7.8 ppm for benzyloxy groups) and acetyl protons (δ 2.5–2.6 ppm) .
  • HRMS : Confirm molecular weight (C₂₂H₂₀O₃, exact mass 340.36 g/mol) with deviations <5 ppm .
  • IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can electron-deficient aromatic rings impact the efficiency of Friedel-Crafts acylation?

The benzyloxy groups at the 3- and 4-positions act as ortho/para-directing groups , enhancing electrophilic substitution at the activated aromatic carbon. However, steric hindrance from bulky substituents may reduce reaction yields. Strategies include:

  • Using bulkier acylating agents (e.g., acetyl bromide) to improve regioselectivity .
  • Optimizing solvent polarity (e.g., dichloromethane vs. nitrobenzene) to stabilize transition states .

Q. What computational tools aid in predicting reaction pathways or physicochemical properties?

  • QSPR Modeling : Predict solubility or logP values using quantum chemistry and neural networks (e.g., CC-DPS platform) .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible precursors (e.g., 3,4-dihydroxyacetophenone) and reaction conditions .

Q. How can researchers identify and mitigate byproducts during synthesis?

Common byproducts include over-alkylated derivatives or debenzylated intermediates . Mitigation strategies:

  • HPLC-MS Analysis : Detect impurities at ppm levels using reverse-phase C18 columns and acetonitrile/water gradients .
  • Byproduct Recycling : Isolate debenzylated intermediates (e.g., 1-(3,4-dihydroxyphenyl)ethanone) via column chromatography and re-benzylate .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic byproducts (e.g., AlCl₃ residues) with sodium bicarbonate before disposal .

Applications in Academic Research

  • Drug Development : Intermediate for antipsychotic agents (e.g., Iloperidone impurities) .
  • Material Science : Precursor for fluorinated polymers or coordination complexes .

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